

O-Toluenesulfonamide Derivatives: A Technical Guide to Their Synthesis and Therapeutic Potential

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Compound of Interest

Compound Name: **O-Toluenesulfonamide**

Cat. No.: **B139483**

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Introduction

O-Toluenesulfonamide, a sulfonamide derivative of toluene, and its related chemical structures have emerged as a versatile scaffold in medicinal chemistry. The inherent chemical properties of the toluenesulfonamide core, including its ability to act as a hydrogen bond donor and acceptor and its conformational flexibility, make it an attractive starting point for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential applications of **O-toluenesulfonamide** derivatives, with a particular focus on their roles as enzyme inhibitors in various disease contexts. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new pharmaceuticals.

The sulfonamide functional group is a cornerstone in the development of a wide array of drugs, exhibiting pharmacological activities that span from antibacterial to anticancer.^[1] Derivatives of toluenesulfonamide have been specifically investigated for their potential to modulate the activity of key enzymes implicated in pathological processes. This guide will delve into specific examples of these derivatives, detailing their inhibitory activities against enzymes such as Polo-like kinase 4 (PLK4), carbonic anhydrases (CAs), and lipoxygenases (LOXs), and will explore the downstream signaling pathways affected by these interactions.

Quantitative Data on Bioactive O-Toluenesulfonamide Derivatives

The following tables summarize the quantitative data for various **O-toluenesulfonamide** derivatives, highlighting their efficacy as enzyme inhibitors and their anti-proliferative activities against cancer cell lines.

Table 1: **O-Toluenesulfonamide** Derivatives as PLK4 Inhibitors

Compound ID	Structure	Target	IC50 (nM)	Cell Line	IC50 (μM)	Reference
K01	N-(1H-indazol-6-yl)benzenesulfonamide	PLK4	977.6	-	-	[1]
K17	Modified N-(1H-indazol-6-yl)benzenesulfonamide	PLK4	0.3	-	-	[1]
K22	Modified N-(1H-indazol-6-yl)benzenesulfonamide	PLK4	0.1	MCF-7	1.3	[1][2]
CFI-400945	Indazole derivative	PLK4	2.8	-	-	[1]
Axitinib	-	PLK4	6.5	-	-	[1]
VX680	-	PLK4	7.66 (Ki)	-	-	[1]

Table 2: **O-Toluenesulfonamide** Derivatives as Carbonic Anhydrase Inhibitors

Compound Class	Target Isoform	K _i (nM)	Reference
Sulfonyl Semicarbazides	hCA XII	0.59 - 0.79	[3]
Aminoacyl/Dipeptidyl Sulfonamides	hCA II, hCA IV	nanomolar range	[4]
Aromatic Sulfonamides	hCA II	19 - 83	[5]
Aromatic Sulfonamides	hCA IX	25 - 882	[5]
Aromatic Sulfonamides	hCA XII	8.8 - 175	[5]
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide	hCA I	7.82 ± 0.02	[6]
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide	hCA II	7.09 ± 0.32	[6]

Table 3: **O-Toluenesulfonamide** Derivatives as Lipoxygenase and Cholinesterase Inhibitors

Compound	Target Enzyme	IC50 (μM)	Reference
N-(4-benzyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide	Lipoxygenase	57 ± 0.97	[7]
N-(4-benzyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide	Butyrylcholinesterase	89 ± 0.79	[7]
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide	Acetylcholinesterase	75 ± 0.83	[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of select **O-toluenesulfonamide** derivatives and general protocols for the biological evaluation of their activity.

Synthesis of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide and its O-substituted Derivatives[7]

Step 1: Synthesis of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide (3)

- Dissolve p-methylaminophenol (metol) in an appropriate solvent.
- Maintain the pH of the solution at 9.
- Add tosyl chloride (toluene-4-sulfonyl chloride) to the solution while maintaining the pH.
- Stir the reaction mixture until the reaction is complete (monitor by TLC).

- Perform an appropriate workup to isolate the crude product.
- Purify the crude product by a suitable method (e.g., recrystallization or column chromatography) to obtain pure N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.

Step 2: Synthesis of 4-O-substituted Derivatives (e.g., N-(4-benzyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide)

- Dissolve N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide in a suitable anhydrous solvent.
- Add sodium hydride (NaH) to the solution to form the corresponding phenoxide.
- Add the desired electrophile (e.g., benzoyl chloride) to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating until the reaction is complete.
- Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the desired 4-O-substituted derivative.

General Procedure for Synthesis of N-Alkyl-p-toluenesulfonamides[8][9][10]

- Dissolve anhydrous p-toluenesulfonic acid in dichloromethane.
- Add a catalyst (e.g., PIMs supported solid super acid or an organic boronic acid) and 5A molecular sieves to the solution.[8][9]
- Stir the mixture at a controlled temperature (e.g., 20-40 °C) for approximately 30 minutes.[8]

- Add the desired primary amine to the reaction mixture and continue stirring for several hours.
- Upon completion of the reaction, filter the mixture to remove the molecular sieves and catalyst.
- Wash the filtrate sequentially with an acidic solution and a basic solution.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent by distillation to obtain the crude N-alkyl-p-toluenesulfonamide.
- Purify the crude product by washing with 50% ethanol-water and drying.^[8]

Enzyme Inhibition Assay (General Protocol)[11]

- Prepare Reaction Mixture: In a suitable buffer, prepare a reaction mixture containing the target enzyme and its specific substrate.
- Add Inhibitor: Add varying concentrations of the synthesized **O-toluenesulfonamide** derivative to the reaction mixture. A control reaction without the inhibitor should also be prepared.
- Incubate: Incubate the reaction mixtures at the optimal temperature for the enzyme for a predetermined period.
- Measure Activity: Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
- Calculate IC₅₀: Determine the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀ value) by plotting the percentage of inhibition against the inhibitor concentration.

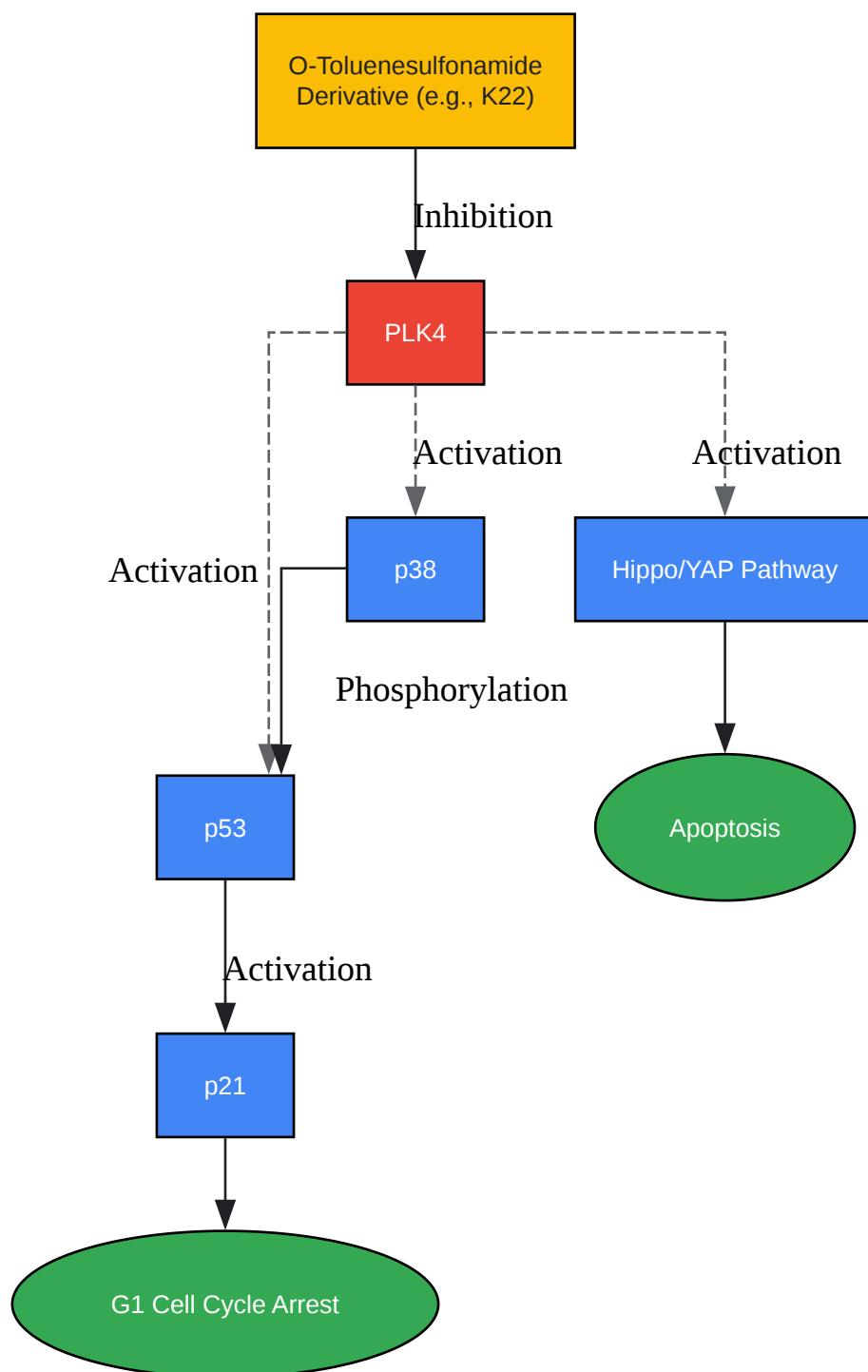
Cell Proliferation Assay (MTT Assay)[11]

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

- Compound Treatment: Treat the cells with various concentrations of the synthesized **O-toluenesulfonamide** derivatives for a specified duration (e.g., 48-72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

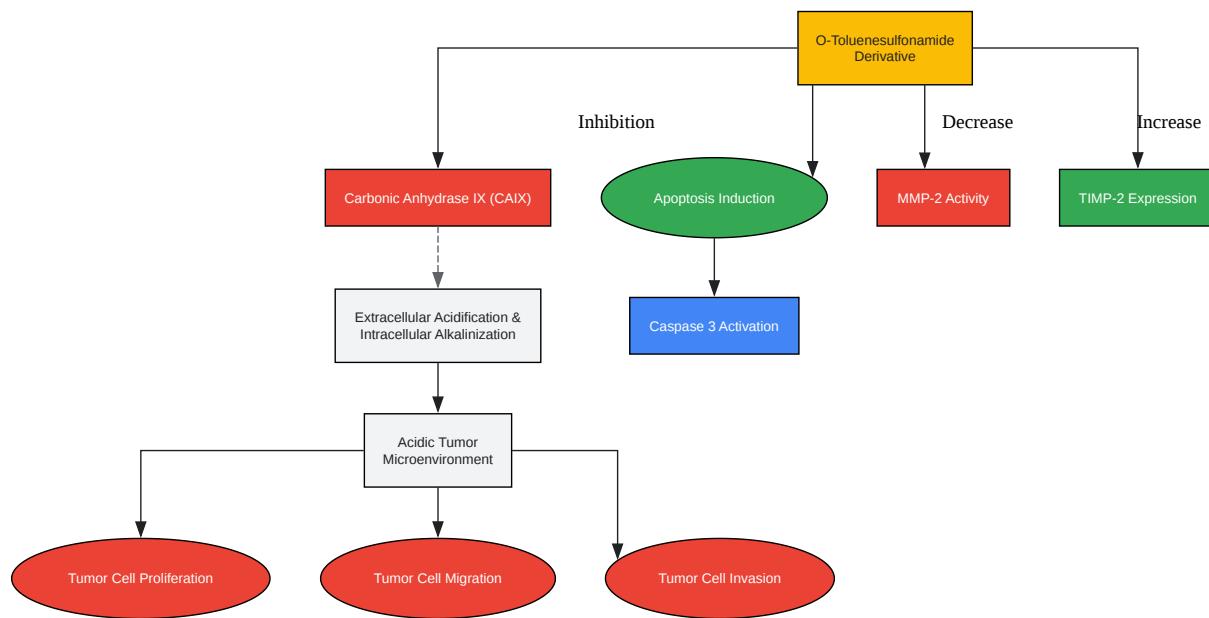
Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by **O-toluenesulfonamide** derivatives and a general experimental workflow for their synthesis and evaluation.



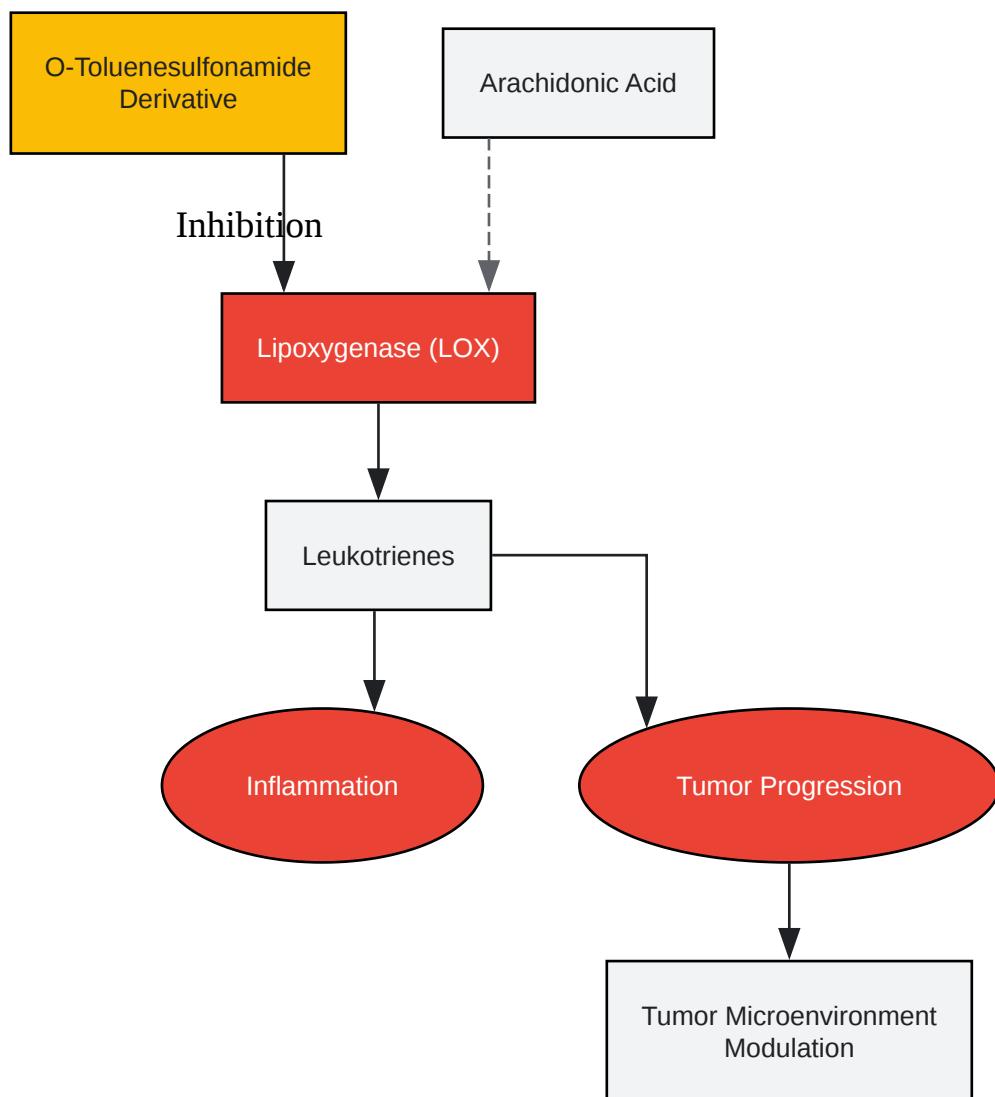
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PLK4 Inhibition Signaling Cascade



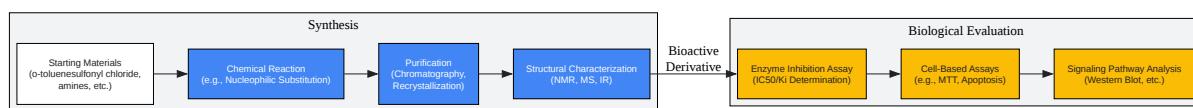
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CAIX Inhibition Effects in Cancer



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Lipoxygenase Inhibition Pathway



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Synthesis and Evaluation Workflow

Conclusion

O-Toluenesulfonamide and its derivatives represent a promising class of compounds with significant potential for the development of novel therapeutic agents. Their synthetic accessibility and the tunability of their chemical structure allow for the generation of diverse libraries of compounds for screening against various biological targets. The examples highlighted in this guide demonstrate the successful application of this scaffold in the design of potent and selective inhibitors of key enzymes involved in cancer and inflammatory diseases. The provided quantitative data, experimental protocols, and pathway diagrams offer a solid foundation for researchers to build upon in their quest for new and effective medicines. Further exploration of the structure-activity relationships and mechanisms of action of **O-toluenesulfonamide** derivatives is warranted and is expected to yield new drug candidates with improved efficacy and safety profiles.

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